

# AZD2389 Clinical Trials: A Guide to Patient Exclusion Criteria

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## Compound of Interest

Compound Name: AZD2389  
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the exclusion criteria for patient recruitment in clinical trials involving the investigational drug **AZD2389**. Understanding these criteria is crucial for identifying suitable candidates and ensuring the integrity of clinical trial data.

## Frequently Asked Questions (FAQs)

Q1: What are the general categories of exclusion criteria for **AZD2389** trials?

A1: Generally, exclusion criteria for **AZD2389** trials are designed to protect the safety of participants and to ensure that the study results are interpretable. Common categories include the presence of clinically significant diseases, abnormal laboratory values, use of certain medications, and specific lifestyle factors.

Q2: Are the exclusion criteria the same for all **AZD2389** trials?

A2: No. The specific exclusion criteria vary depending on the phase of the trial and the target patient population. For example, trials in healthy volunteers have different criteria than trials in patients with specific conditions like liver fibrosis.

Q3: Where can I find the most up-to-date exclusion criteria for a specific **AZD2389** trial?

A3: The most accurate and detailed information can be found in the official clinical trial protocols and registration entries on platforms like ClinicalTrials.gov.

## Troubleshooting Guide for Patient Screening

Issue: A potential participant has a history of a clinically important illness.

Troubleshooting Steps:

- Define "Clinically Important": The trial protocol will typically specify what is considered a "clinically important" illness. This may include conditions that could put the participant at risk, influence the study's results, or affect their ability to participate.[\[1\]](#)[\[2\]](#)
- Timeframe: Note the specified timeframe for the illness. For instance, some trials exclude individuals with a clinically important illness, medical/surgical procedure, or trauma within 4 weeks of the first dose of the investigational medicinal product.[\[1\]](#)[\[3\]](#)
- Investigator's Discretion: In many cases, the final determination of whether a past illness is an exclusion criterion is at the discretion of the investigator.[\[1\]](#)[\[3\]](#)

Issue: A potential participant has abnormal laboratory values.

Troubleshooting Steps:

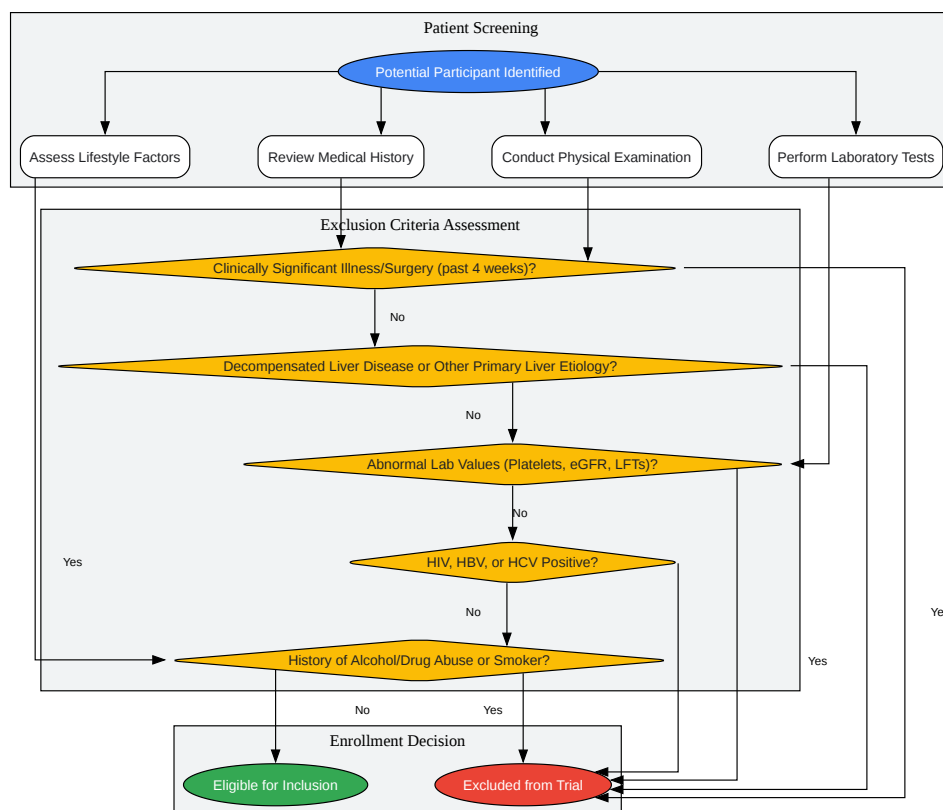
- Reference Ranges: Compare the participant's laboratory results to the specific thresholds outlined in the trial protocol.
- Specific Exclusions: Be aware of specific laboratory-based exclusion criteria such as:
  - Platelets  $<140 \times 10^9/L$  or  $<100 \times 10^9/L$ .[\[2\]](#)[\[4\]](#)
  - Estimated Glomerular Filtration Rate (eGFR)  $<60 \text{ mL/min/1.73m}^2$ .[\[2\]](#)[\[4\]](#)[\[5\]](#)
  - Positive tests for HIV, Hepatitis B, or Hepatitis C.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
  - Significant elevations in liver blood tests.[\[2\]](#)[\[4\]](#)

## Summary of Quantitative Exclusion Criteria

Parameter	Threshold	Trial Population
Platelet Count	<140 x 10 <sup>9</sup> /L	Patients with Liver Fibrosis and Compensated Cirrhosis[2][6]
Platelet Count	<100 x 10 <sup>9</sup> /L	Patients with Advanced Liver Fibrosis[4]
eGFR	<60 mL/min/1.73m <sup>2</sup>	Patients with Liver Fibrosis and Compensated Cirrhosis, Liver Disease[2][4][5]
Body Mass Index (BMI)	Not between 18 and 32 kg/m <sup>2</sup>	Healthy Participants[1]
Weight	<50 kg	Healthy Participants, Patients with Liver Disease[1][5]
MELD Score	>12	Patients with Advanced Liver Fibrosis[4]

## Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for assessing key exclusion criteria during patient screening for an **AZD2389** clinical trial.



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Caption: Logical workflow for assessing patient exclusion criteria in **AZD2389** trials.

## Detailed Methodologies for Key Experiments

While full experimental protocols are proprietary, the following outlines the general methodologies for assessing key exclusion criteria:

- **Assessment of Liver Function:** Liver function is typically assessed through a panel of blood tests that measure levels of alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), bilirubin, and albumin. Significant elevations in these markers, as defined by the protocol, are grounds for exclusion.[2]
- **Renal Function Assessment:** Renal function is evaluated by measuring the estimated Glomerular Filtration Rate (eGFR). This is commonly calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which takes into account serum creatinine levels, age, sex, and race. An eGFR below 60 mL/min/1.73m<sup>2</sup> is a common exclusion criterion.[2][4][5]
- **Virology Screening:** Participants are screened for viral infections that could confound the study results or pose a risk to the participant. This is done using serological tests to detect the presence of antibodies or antigens for Human Immunodeficiency Virus (HIV), Hepatitis B virus (HBV), and Hepatitis C virus (HCV).[1][2][4][5]
- **Hematology Panel:** A complete blood count (CBC) is performed to assess various blood components. A key parameter for exclusion is the platelet count, with thresholds such as <140 x10<sup>9</sup>/L or <100 x10<sup>9</sup>/L being used in different trials.[2][4]

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